molecular formula C20H18N4O3S2 B4599397 N-1,3-benzothiazol-2-yl-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide

N-1,3-benzothiazol-2-yl-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide

Cat. No.: B4599397
M. Wt: 426.5 g/mol
InChI Key: JIZMTHRCMZTYTO-UHFFFAOYSA-N
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Description

N-1,3-benzothiazol-2-yl-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide is a useful research compound. Its molecular formula is C20H18N4O3S2 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.08203280 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

  • Compounds derived from N-[4-(benzothiazole-2-yl)phenyl]acetamide, similar to the queried compound, were synthesized and screened for their potential antitumor activity against human tumor cell lines. Two compounds, including one with a benzothiazole-2-yl structure, demonstrated considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Anticonvulsant Evaluation

  • A series of compounds including N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide were designed and synthesized. They were evaluated for anticonvulsant activities using various tests. One of the compounds showed significant anticonvulsant activity against multiple screens, establishing its efficacy as an anticonvulsant compound (Nath et al., 2021).

Antimicrobial Activity

  • N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were synthesized and screened for their antimicrobial activities against pathogenic bacteria and fungi. Some derivatives showed effective doses lower than their cytotoxic doses, indicating their potential as antimicrobial agents (Mokhtari & Pourabdollah, 2013).

pKa Determination

  • The acidity constants of acetamide derivatives related to N-(benzothiazole-2-yl) were determined via UV spectroscopic studies, providing insights into the protonation behavior of these compounds (Duran & Canbaz, 2013).

Anti-Inflammatory Activity

  • Certain derivatives of N-(benzothiazol-2-yl)acetamide were synthesized and investigated for their anti-inflammatory activity. One compound emerged as the most active with significant edema inhibition, demonstrating its potential in anti-inflammatory applications (Tariq, Kamboj, Alam, & Amir, 2018).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c1-12-7-13(2)9-14(8-12)26-10-18-23-24-20(27-18)28-11-17(25)22-19-21-15-5-3-4-6-16(15)29-19/h3-9H,10-11H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZMTHRCMZTYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzothiazol-2-yl-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide
Reactant of Route 2
Reactant of Route 2
N-1,3-benzothiazol-2-yl-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide
Reactant of Route 3
Reactant of Route 3
N-1,3-benzothiazol-2-yl-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide
Reactant of Route 4
Reactant of Route 4
N-1,3-benzothiazol-2-yl-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide
Reactant of Route 5
N-1,3-benzothiazol-2-yl-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide
Reactant of Route 6
Reactant of Route 6
N-1,3-benzothiazol-2-yl-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide

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